molecular formula C7H3FN2O3S B13288740 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13288740
M. Wt: 214.18 g/mol
InChI Key: UNILSCJWBSJHLY-UHFFFAOYSA-N
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Description

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a fluorine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorothiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The fluorine atom and the oxadiazole ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-aminothiophene and 3-thiophenecarboxylic acid.

    Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole.

Uniqueness

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both a fluorinated thiophene ring and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for designing bioactive molecules and advanced materials .

Properties

Molecular Formula

C7H3FN2O3S

Molecular Weight

214.18 g/mol

IUPAC Name

5-(3-fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3FN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)

InChI Key

UNILSCJWBSJHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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